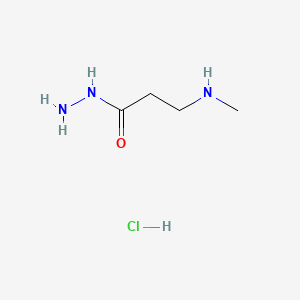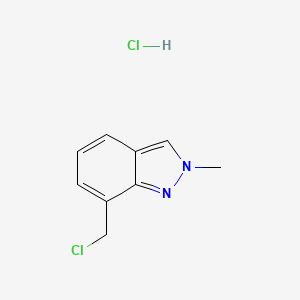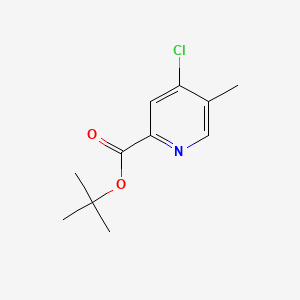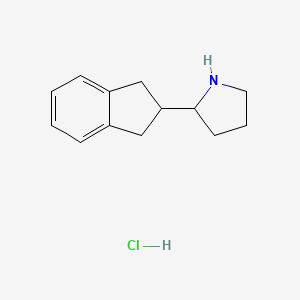![molecular formula C16H19N3O2 B13465448 N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide: is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl, under acidic conditions.
Introduction of the Propyl Group: The next step involves the alkylation of the quinoxaline core with a suitable propylating agent, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.
Amidation Reaction: The final step is the formation of the prop-2-enamide group through an amidation reaction. This can be achieved by reacting the intermediate product with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the quinoxaline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the prop-2-enamide group. Reagents like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can result in various substituted quinoxaline derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and conductivity.
Biology and Medicine
Antimicrobial Agents: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound’s unique structure allows it to interact with specific molecular targets in cancer cells, making it a candidate for anticancer drug development.
Industry
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can serve as a building block in the synthesis of pharmaceutical compounds with diverse therapeutic applications.
作用机制
The mechanism of action of N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
N-methyl-N-[3-(2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide: Lacks the methyl group at the 3-position of the quinoxaline ring.
N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide: Contains a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
Structural Features: The presence of both the methyl group at the 3-position of the quinoxaline ring and the prop-2-enamide group makes this compound unique.
Biological Activity:
属性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C16H19N3O2/c1-4-15(20)18(3)10-7-11-19-14-9-6-5-8-13(14)17-12(2)16(19)21/h4-6,8-9H,1,7,10-11H2,2-3H3 |
InChI 键 |
SUIGGSMHDAJPFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7-Dimethyl-2-azaspiro[3.5]nonane](/img/structure/B13465369.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
![4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride](/img/structure/B13465380.png)



![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)


![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)

